3-Methoxy-2-(methoxymethyl)propanoic acid

Übersicht

Beschreibung

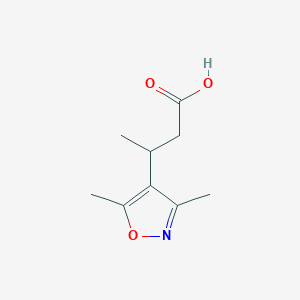

3-Methoxy-2-(methoxymethyl)propanoic acid, also known as MMMPA, is a compound with a molecular formula of C6H12O4 . It has a molecular weight of 148.16 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 3-Methoxy-2-(methoxymethyl)propanoic acid is 1S/C6H12O4/c1-9-3-5(4-10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) . This indicates the presence of 6 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms in the molecule .Physical And Chemical Properties Analysis

3-Methoxy-2-(methoxymethyl)propanoic acid has a density of 1.1±0.0 g/cm3 . It has a boiling point of 244.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 34.9±0.0 cm3 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .Wissenschaftliche Forschungsanwendungen

Food Contact Materials Safety Evaluation

- A study conducted by Andon et al. (2011) evaluated the safety of 3H-perfluoro-3-[(3-methoxypropoxy) propanoic acid], a substance related to 3-Methoxy-2-(methoxymethyl)propanoic acid, for use in food contact materials. The study concluded that the substance poses no safety concern for consumers when used in specific conditions, such as the polymerization of fluoropolymers at high temperatures (Andon et al., 2011).

Catalysis and Synthesis

- Research by Cheng et al. (2008) examined the use of ZnMgAl-mixed oxides for synthesizing 1-methoxy-2-propanol from propylene oxide and methanol, demonstrating the potential application of 3-Methoxy-2-(methoxymethyl)propanoic acid in catalytic processes (Cheng et al., 2008).

Corrosion Inhibition

- Gupta et al. (2016) explored the use of Schiff's bases, including 3-mercapto-2-((4-methoxybenzylidene)amino)propanoic acid, as corrosion inhibitors for mild steel in acidic solutions. Their findings indicated the compound's potential as a protective agent against corrosion (Gupta et al., 2016).

Electrochemical Hydrogenation

- A study by Korotaeva et al. (2011) demonstrated the successful use of electrosynthesis for hydrogenating double bonds in 3-(methoxyphenyl)propenoic acids. This implies the potential for electrochemical applications of similar compounds (Korotaeva et al., 2011).

Crystal Conformations and Molecular Packing

- Ichikawa et al. (2010) provided evidence of the contribution of T-shaped aromatic CH⋯π interactions in the crystallization of 2-aryl-2-methoxypropanoic acid and amides, highlighting the structural and molecular packing properties of similar compounds (Ichikawa et al., 2010).

Selective Synthesis

- Yamakawa et al. (2001) investigated the addition of methanol to allyl alcohol, leading to the selective formation of 3-Methoxy-1-propanol, which indicates the potential of 3-Methoxy-2-(methoxymethyl)propanoic acid in selective synthetic processes (Yamakawa et al., 2001).

Antioxidant and Anti-inflammatory Properties

- Subudhi and Sahoo (2011) synthesized novel compounds, including amino acid conjugates with structures related to 3-Methoxy-2-(methoxymethyl)propanoic acid, to evaluate their antioxidant and anti-inflammatory properties (Subudhi & Sahoo, 2011).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-methoxy-2-(methoxymethyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-3-5(4-10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVOMXPYRCBCNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(COC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2-(methoxymethyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

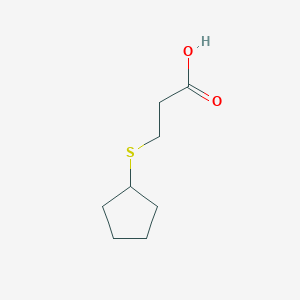

![4H,6H,7H-thieno[3,2-c]thiopyran-2-carboxylic acid](/img/structure/B3389625.png)

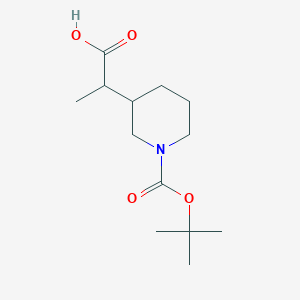

![4-[3-(Pyrrolidin-1-yl)propyl]piperidine](/img/structure/B3389660.png)

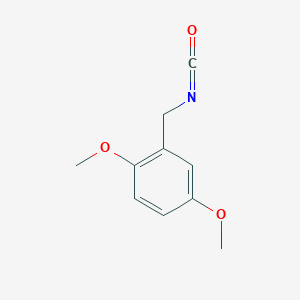

![1-(butan-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3389672.png)

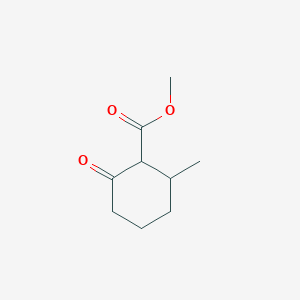

![7-Bromo-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3389710.png)